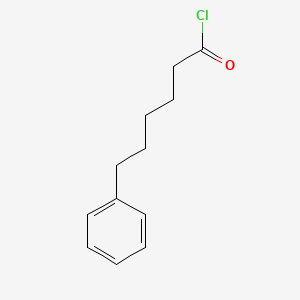

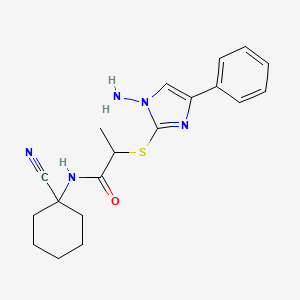

![molecular formula C8H10O3 B2929380 5-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 2007917-37-3](/img/structure/B2929380.png)

5-Oxospiro[3.3]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2007917-37-3 . It has a molecular weight of 154.17 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .Aplicaciones Científicas De Investigación

Chemical Synthesis and Drug Design

The compound 5-Oxospiro[3.3]heptane-2-carboxylic acid and its derivatives play a significant role in chemical synthesis and drug design. Researchers have explored various synthetic routes and chemical reactions involving spirocyclic compounds related to this compound. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid involves constructing four-membered rings in the spirocyclic scaffold, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010). This synthesis underlines the utility of spirocyclic compounds in developing novel chemical entities with potential pharmaceutical applications.

Biocatalytic Desymmetrization

In another study, the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative via biocatalytic ketoreductase-mediated reduction has been demonstrated. This process facilitated access to both enantiomers with high enantiomeric excess (ee), showcasing the compound's potential in enantioselective synthesis. The axially chiral alcohol obtained was further converted to various derivatives such as ester alcohol, amino acid, and amino alcohol building blocks, maintaining high enantiopurity (O'Dowd et al., 2022). This research highlights the application of this compound derivatives in asymmetric synthesis, crucial for producing enantiomerically pure compounds in medicinal chemistry.

Synthesis of Spirocyclic Compounds

The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have been investigated, offering an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. Isolation as a sulfonic acid salt has been found to yield a more stable and soluble product compared to other salts, broadening the range of reaction conditions that can be employed with spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017). This work is significant for its contribution to the development of new synthetic methodologies and the exploration of novel chemical spaces, particularly in the context of spirocyclic compounds.

Safety and Hazards

Propiedades

IUPAC Name |

7-oxospiro[3.3]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJARTVASCQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1=O)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

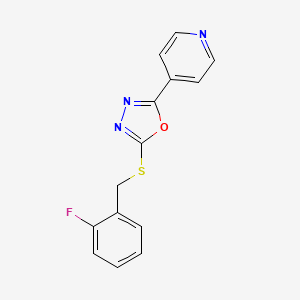

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2929297.png)

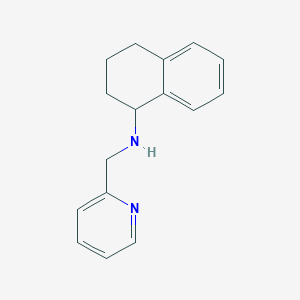

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)

![7-ETHYL-1,3-DIMETHYL-8-[(2E)-2-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2929302.png)

![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)

![ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2929311.png)

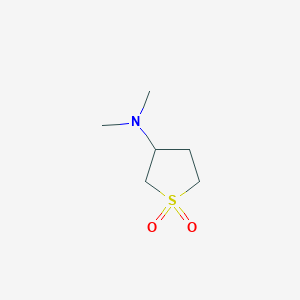

![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)